

AZD1390 in Combination Therapy: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

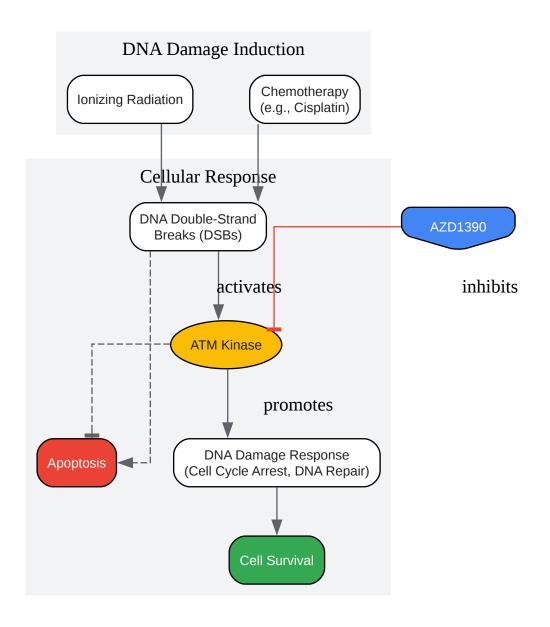
AZD1390 is a potent, selective, and orally bioavailable inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] Notably, AZD1390 is designed to penetrate the blood-brain barrier (BBB), making it a promising agent for treating central nervous system (CNS) malignancies.[3][4][5][6] By inhibiting ATM, AZD1390 prevents the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by ionizing radiation and certain chemotherapeutic agents.[1][2] This mechanism of action forms a strong rationale for combining AZD1390 with DNA-damaging agents to enhance their anti-tumor efficacy. These application notes provide a summary of preclinical data and detailed protocols for evaluating AZD1390 in combination with other anti-cancer agents.

Mechanism of Action: ATM Inhibition and Synthetic Lethality

ATM is a primary sensor of DSBs. Upon activation, it phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, **AZD1390** abrogates these critical cellular responses to DNA damage. In cancer cells, particularly those with other defects in DNA repair pathways (e.g., p53 mutations), the inhibition of ATM can lead to a state of "synthetic lethality," where the combination of two non-lethal



defects results in cell death.[1] When combined with agents that induce DSBs, such as radiation or certain chemotherapies, **AZD1390** is expected to potentiate their cytotoxic effects.



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Caption: Mechanism of Action of AZD1390.

Preclinical Data Summary Combination with Radiation Therapy

The combination of **AZD1390** with ionizing radiation (IR) is the most extensively studied preclinical application. **AZD1390** has been shown to radiosensitize a variety of cancer cell





lines, particularly those with p53 mutations.[1]



Cell Line/Model	Cancer Type	AZD1390 Conc.	Radiation Dose	Key Findings
U251, U87, GBM12, GBM39, GBM43	Glioblastoma	30 nM	5 Gy	Suppression of IR-induced phosphorylation of ATM and downstream targets; enhanced G2/M arrest.[7]
Pediatric High- Grade Glioma (11 cell lines)	Glioma	10 nM, 100 nM	2 Gy, 4 Gy	Significant decrease in fractional relative growth rate (ΔFRGR), indicating radiosensitization .[8]
U251 Orthotopic Xenograft	Glioblastoma	20 mg/kg PO	2 Gy x 5 fractions	Significant extension in symptom-free survival compared to radiation alone. [7]
Breast Cancer PDX (subcutaneous)	Breast Cancer	Not specified	Not specified	Inhibition of tumor growth.[9] [10]
Breast Cancer PDX (orthotopic)	Breast Cancer CNS Metastasis	Not specified	Not specified	Improved average survival (222 days vs. 123 days in control).[9][10]



Combination with Chemotherapeutic Agents

Preclinical data also supports the combination of **AZD1390** with traditional chemotherapeutic agents that induce DNA damage.

Chemotherapeutic Agent	Cell Line/Model	Cancer Type	Key Findings
Cisplatin	MCF-7, MDA-MB-231	Breast Cancer	Synergistic antitumor effects at low doses; increased ROS, mitochondrial membrane potential, G2-M arrest, and apoptosis.[11]
Quisinostat (HDAC inhibitor) + Radiation	Glioblastoma Stem Cells (PDX-derived)	Glioblastoma	Synergistic inhibition of GBM growth; dampening of the DDR pathway via suppression of key DDR genes.[12]

Experimental Protocols In Vitro Radiosensitization by Clonogenic Survival Assay

This protocol is designed to assess the ability of **AZD1390** to sensitize cancer cells to ionizing radiation.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- AZD1390 (stock solution in DMSO)



- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- 6-well plates
- Radiation source (e.g., X-ray irradiator)
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

- Cell Seeding:
 - Harvest exponentially growing cells and perform a cell count.
 - Plate cells in 6-well plates at a density predetermined to yield 50-150 colonies per well for each treatment condition. This will require a titration experiment for each cell line and radiation dose.
 - Allow cells to attach for 24 hours.
- Drug Treatment:
 - Prepare dilutions of AZD1390 in complete medium. A common concentration for radiosensitization studies is 10-100 nM.[8]
 - Aspirate the medium from the wells and add the AZD1390-containing medium or vehicle control (DMSO) medium.
 - Incubate for 1-2 hours prior to irradiation.
- Irradiation:
 - Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
- Colony Formation:
 - After irradiation, return the plates to the incubator.



- Incubate for 10-14 days, or until colonies are visible.
- The medium can be changed every 3-4 days if necessary.
- Staining and Counting:
 - Aspirate the medium and wash the wells with PBS.
 - Fix the colonies with methanol for 15 minutes.
 - Stain with crystal violet solution for 30 minutes.
 - Gently wash the wells with water and allow to air dry.
 - o Count colonies containing at least 50 cells.
- Data Analysis:
 - Calculate the Plating Efficiency (PE) for the non-irradiated control.
 - Calculate the Surviving Fraction (SF) for each treatment condition: SF = (number of colonies formed) / (number of cells seeded x PE).
 - Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
 - Calculate the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) to quantify radiosensitization.



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Caption: Workflow for a clonogenic survival assay.



In Vitro Synergy with Cisplatin by Cell Viability Assay

This protocol determines the synergistic effects of AZD1390 and cisplatin on cell viability.

Materials:

- Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Complete cell culture medium
- AZD1390 and Cisplatin
- 96-well plates
- WST-1 or similar cell viability reagent
- Plate reader

Procedure:

- Cell Seeding:
 - Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
 - Allow cells to attach overnight.
- Drug Treatment:
 - Prepare a dose-response matrix of AZD1390 and cisplatin, alone and in combination.
 - Treat the cells and incubate for 72 hours.
- Viability Assessment:
 - Add WST-1 reagent to each well and incubate for 1-4 hours.
 - Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis:



- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy in an Orthotopic Glioblastoma Xenograft Model

This protocol evaluates the in vivo efficacy of **AZD1390** in combination with radiation in a clinically relevant animal model.

Materials:

- Immunocompromised mice (e.g., nude or NSG)
- Glioblastoma cells (e.g., U251) engineered to express a reporter like luciferase
- Stereotactic injection apparatus
- Animal irradiator
- AZD1390 formulation for oral gavage
- Bioluminescence imaging system

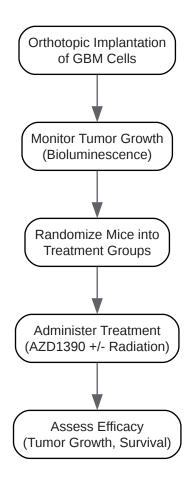
Procedure:

- Tumor Implantation:
 - Anesthetize mice and secure them in a stereotactic frame.
 - Inject glioblastoma cells into the desired brain region (e.g., striatum).
- Tumor Growth Monitoring:
 - Monitor tumor growth weekly using bioluminescence imaging.
- Treatment:



- When tumors reach a predetermined size, randomize mice into treatment groups (e.g., Vehicle, AZD1390 alone, Radiation alone, AZD1390 + Radiation).
- Administer AZD1390 (e.g., 20 mg/kg) by oral gavage daily.[7]
- Administer radiation (e.g., 2 Gy fractions for 5 days) 1-2 hours after AZD1390 administration.[7]
- Efficacy Assessment:
 - Monitor tumor burden via bioluminescence imaging throughout the study.
 - Monitor animal body weight and overall health.
 - The primary endpoint is typically overall survival.
- Data Analysis:
 - Plot tumor growth curves for each treatment group.
 - Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).





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Caption: In vivo orthotopic xenograft study workflow.

Conclusion

AZD1390 demonstrates significant potential as a combination partner for DNA-damaging therapies, particularly radiation. Its ability to penetrate the BBB addresses a major challenge in the treatment of brain tumors. The provided protocols offer a framework for the preclinical evaluation of **AZD1390** in combination with other chemotherapeutic agents, which is essential for guiding future clinical development. Further research into combinations with other classes of drugs, such as PARP inhibitors and immunotherapies, is warranted.

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